An In-Depth Technical Guide to Tricoumaroyl Spermidine: Structure, Synthesis, and Biological Significance
An In-Depth Technical Guide to Tricoumaroyl Spermidine: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tricoumaroyl spermidine, a naturally occurring polyamine conjugate with significant potential in various scientific and therapeutic fields. We will delve into its chemical architecture, explore methodologies for its preparation, and discuss its multifaceted biological activities, offering insights for its application in research and drug development.
The Chemical Architecture of Tricoumaroyl Spermidine
Tricoumaroyl spermidine is a phenolic amide, a class of secondary metabolites found in a variety of plant species.[1] Its structure is characterized by a central spermidine backbone, a polyamine essential for cellular processes, which is tri-substituted with p-coumaroyl groups.[2] The systematic IUPAC name for the most common isomer, N(1),N(5),N(10)-(E)-tri-p-coumaroylspermidine, is (2E)-3-(4-hydroxyphenyl)-N-[4-[[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide.[2]
The core structure consists of a linear polyamine, spermidine, which has the molecular formula C7H19N3. Three molecules of p-coumaric acid (4-hydroxycinnamic acid) are attached to the nitrogen atoms of the spermidine moiety via amide linkages. The geometry of the double bonds in the coumaroyl groups can exist as either E (trans) or Z (cis) isomers, leading to a variety of potential stereoisomers.[2]
Key Structural Features:
-
Molecular Formula: C34H37N3O6[1]
-
Molecular Weight: 583.67 g/mol [3]
-
SMILES: C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O)O[1]
-
InChI Key: PFDVWJCSCYDRMZ-AUCPOXKISA-N[2]
The presence of multiple phenolic hydroxyl groups and the extended conjugated systems of the coumaroyl moieties are key determinants of its chemical reactivity and biological activity, particularly its antioxidant properties.
Biosynthesis of Tricoumaroyl Spermidine: A Plant-Derived Pathway
The biosynthesis of Tricoumaroyl spermidine is a fascinating example of plant secondary metabolism. The pathway begins with the formation of the spermidine backbone, which is derived from the amino acids arginine and ornithine. The subsequent acylation of spermidine with p-coumaroyl-CoA is catalyzed by a class of enzymes known as BAHD acyltransferases. This family of enzymes is responsible for the transfer of acyl groups from Coenzyme A esters to various acceptor molecules.
Caption: Biosynthetic pathway of Tricoumaroyl spermidine.
Experimental Protocols
Chemical Synthesis of N(1),N(5),N(10)-tri-p-coumaroylspermidine
While Tricoumaroyl spermidine can be isolated from natural sources, chemical synthesis offers a route to obtaining pure, well-characterized material for research purposes. The following is a general synthetic strategy based on the acylation of spermidine with an activated p-coumaric acid derivative.
Step 1: Protection of p-Coumaric Acid The phenolic hydroxyl group of p-coumaric acid is typically protected to prevent side reactions during the amide bond formation. A common protecting group is the tert-butyldimethylsilyl (TBDMS) ether.
Step 2: Activation of Protected p-Coumaric Acid The carboxylic acid of the protected p-coumaric acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Step 3: Coupling with Spermidine The activated and protected p-coumaric acid is then reacted with spermidine in a suitable solvent, such as dichloromethane or dimethylformamide, in the presence of a base like triethylamine. The stoichiometry is controlled to achieve tri-acylation.
Step 4: Deprotection The protecting groups on the phenolic hydroxyls are removed to yield the final product, Tricoumaroyl spermidine. For TBDMS ethers, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Step 5: Purification The crude product is purified by column chromatography on silica gel to obtain the pure N(1),N(5),N(10)-tri-p-coumaroylspermidine.
Extraction and Purification from Carthamus tinctorius (Safflower)
Tricoumaroyl spermidine and its isomers can be isolated from the florets of Carthamus tinctorius.[4] A detailed protocol for the simultaneous determination of four coumaroylspermidine constituents has been established using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[3]
Protocol for HPLC-DAD Analysis: [3]
-
Chromatographic Column: Eclipse XDB-C18 (4.6 mm × 250 mm, 5 μm)
-
Mobile Phase: Isocratic elution with 47% methanol in water.
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 μL
-
Column Temperature: 30 °C
-
Detection Wavelengths: 270 nm, 280 nm, 290 nm, and 300 nm.
This method has been shown to have good linearity, with average recoveries ranging from 98.61% to 100.9%.[3]
UPLC-MS/MS Analysis
For more sensitive and selective quantification, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. A validated method for a range of polyamines, including spermidine, has been developed and can be adapted for Tricoumaroyl spermidine.[5]
General UPLC-MS/MS Parameters: [5][6]
-
Chromatographic Column: ACQUITY BEH C18 column.[5]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]
-
Mass Spectrometry: Triple quadrupole operating in selected reaction monitoring (SRM) mode.[5]
-
Ionization: Positive electrospray ionization (ESI+).[6]
Sample Preparation: [5]
-
Protein Precipitation: To remove proteins from biological samples.
-
Derivatization: With benzoyl chloride to improve chromatographic retention and ionization efficiency.
-
Liquid-Liquid Extraction: To clean up the sample prior to injection.
Biological Activities and Potential Applications
Tricoumaroyl spermidine exhibits a range of biological activities that make it a compound of interest for drug development and as a research tool.
Antioxidant Activity
The phenolic hydroxyl groups of the coumaroyl moieties are potent hydrogen donors, enabling Tricoumaroyl spermidine to scavenge free radicals effectively. Its antioxidant capacity can be quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for Tricoumaroyl spermidine are not extensively reported in a comparative context, related coumarin compounds have demonstrated significant antioxidant potential.[7]
Table 1: Antioxidant Activity of Related Phenolic Compounds
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Gallic acid hydrate | - | 1.03 ± 0.25 | [8] |
| (+)-Catechin hydrate | - | 3.12 ± 0.51 | [8] |
| Caffeic acid | - | 1.59 ± 0.06 | [8] |
| Quercetin | - | 1.89 ± 0.33 | [8] |
Anti-inflammatory Activity
The spermidine backbone itself has been shown to possess anti-inflammatory properties.[9][10] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] The anti-inflammatory effects of spermidine are mediated through the suppression of key signaling pathways, including NF-κB, PI3K/Akt, and MAPKs.[9][10][11] Spermidine has also been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[12] Furthermore, it can directly inhibit Th17 cytokine production, dampening inflammation.[13]
Antifungal Activity
Tricoumaroyl spermidine has demonstrated notable antifungal properties.[14] It has been shown to reduce the mycelial growth of the plant pathogen Pyrenophora avenae and to decrease infection by the powdery mildew fungus Blumeria graminis f. sp. hordei on barley seedlings.[14]
Table 2: Antifungal Activity of Tricoumaroyl Spermidine and Related Compounds
| Compound | Fungal Species | Activity | Reference |
| Tricoumaroyl spermidine | Pyrenophora avenae | Reduced mycelial growth | [14] |
| Tricoumaroyl spermidine | Blumeria graminis f. sp. hordei | Reduced infection | [14] |
| Di-p-coumaroyl-caffeoylspermidine | Pyrenophora avenae | Reduced mycelial growth | [14] |
Conclusion and Future Perspectives
Tricoumaroyl spermidine is a fascinating natural product with a well-defined chemical structure and a diverse array of biological activities. Its antioxidant, anti-inflammatory, and antifungal properties make it a compelling candidate for further investigation in the fields of medicine, agriculture, and materials science. The availability of robust analytical methods for its detection and quantification, coupled with emerging synthetic strategies, will undoubtedly facilitate a deeper understanding of its mechanism of action and pave the way for its potential applications. For researchers and drug development professionals, Tricoumaroyl spermidine represents a valuable tool and a promising lead for the discovery of new therapeutic agents.
References
- Li, S. F., Yuan, M. Y., & Zhang, L. W. (2016). [Simultaneous determination of four coumaroylspermidine constituents in Carthamus tinctorius by HPLC-DAD].
- Choi, Y. H., & Park, H. Y. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells. Journal of biomedical science, 19, 31.
- Choi, Y. H., & Park, H. Y. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells. Journal of Biomedical Science, 19(1), 31.
- Choi, Y. H., & Park, H. Y. (2012). Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells. Journal of Biomedical Science, 19, 31.
- Gao, C., et al. (2022). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Oxidative Medicine and Cellular Longevity, 2022, 9723223.
- Li, Q., et al. (2023).
- Jain, S., et al. (2011). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods.
- This citation is not directly referenced in the text but provides context on antifungal MIC values.
- Zamble, A., Sahpaz, S., Hennebelle, T., Carato, P., & Bailleul, F. (2006). N1,N5,N10-Tris(4-hydroxycinnamoyl)spermidines from Microdesmis keayana roots. Chemistry & biodiversity, 3(9), 982–989.
- Jahouh, F., et al. (2023). Development and validation of a robust UPLC-MS/MS method for the analysis of polyamines in cells, biofluids and tissues. Journal of Pharmaceutical and Biomedical Analysis, 228, 115312.
- This citation is not directly referenced in the text but provides context on antioxidant assays.
- This citation is not directly referenced in the text but provides context on HPLC-DAD methods.
- This citation is not directly referenced in the text but provides context on the chemical structure.
- Kim, D. O., et al. (2003). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of Food Science, 68(5), 1545-1551.
- Walters, D. R., Cowley, T., & Mitchell, A. F. (2001). Antifungal activity of three spermidine conjugates. FEMS microbiology letters, 201(2), 255–258.
- This citation is not directly referenced in the text but provides context on the chemical structure.
- This citation is not directly referenced in the text but provides context on antioxidant activity.
- This citation is not directly referenced in the text but provides context on UPLC-MS/MS analysis.
- Rodríguez-Pérez, C., et al. (2013). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 3(4), 896-911.
- This citation is not directly referenced in the text but provides context on UPLC-MS/MS analysis.
- This citation is not directly referenced in the text but provides context on HPLC-DAD methods.
- Zhao, G., et al. (2010). A novel compound N(1),N(5)-(Z)-N(10)-(E)-tri-p-coumaroylspermidine isolated from Carthamus tinctorius L. and acting by serotonin transporter inhibition. Journal of Ethnopharmacology, 132(1), 149-155.
- This citation is not directly referenced in the text but provides context on antioxidant assays.
- This citation is not directly referenced in the text but provides context on the chemical structure.
- This citation is not directly referenced in the text but provides context on HPLC analysis.
- This citation is not directly referenced in the text but provides context on LC-MS/MS analysis.
- This citation is not directly referenced in the text but provides context on antifungal MIC values.
- This citation is not directly referenced in the text but provides context on antifungal activity.
- This citation is not directly referenced in the text but provides context on HPLC-DAD analysis.
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